An In-depth Technical Guide to 2-(Tert-butoxy)-4-fluoroaniline: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-(Tert-butoxy)-4-fluoroaniline: A Keystone Building Block in Modern Medicinal Chemistry
Executive Summary
2-(Tert-butoxy)-4-fluoroaniline is a substituted aromatic amine that has garnered significant interest within the drug discovery and development sector. Its unique trifecta of functionalities—a nucleophilic primary amine, a sterically bulky tert-butoxy group, and an electron-withdrawing fluorine atom—makes it a highly valuable and versatile building block. The strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides an in-depth analysis of the core physical and chemical properties of 2-(tert-butoxy)-4-fluoroaniline, offering a technical resource for researchers, medicinal chemists, and process scientists. We will explore its structural characteristics, predictive spectral data, logical synthetic strategies, key reactivity patterns, and critical safety protocols, grounding our discussion in the principles of modern organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Anilines
The inclusion of fluorine atoms into bioactive molecules is a cornerstone of modern drug design.[1][2][4] It is estimated that over 20% of all commercial pharmaceuticals contain at least one fluorine atom.[5] The C-F bond's unique properties—high strength, polarity, and the minimal steric size of fluorine—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4]
Anilines, in turn, are fundamental precursors for a vast array of heterocyclic compounds that form the core of many approved drugs.[6] 2-(Tert-butoxy)-4-fluoroaniline merges these two powerful concepts. The ortho-tert-butoxy group provides significant steric shielding, which can direct subsequent reactions and modulate the aniline's basicity and nucleophilicity. The fluorine atom at the para-position alters the electronic properties of the ring, often enhancing metabolic stability by blocking a common site of oxidative metabolism by Cytochrome P450 enzymes.[2] This combination of features makes the title compound a sophisticated starting material for creating novel pharmaceutical candidates.
Core Physicochemical Properties
The fundamental properties of 2-(tert-butoxy)-4-fluoroaniline are summarized below. These parameters are essential for designing reaction conditions, developing purification strategies, and formulating the compound for further use.
| Property | Value | Source(s) |
| CAS Number | 1248597-34-3 | [7] |
| Molecular Formula | C₁₀H₁₄FNO | [7] |
| Molecular Weight | 183.22 g/mol | [7] |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | ≥95% | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene |
| LogP (Computed) | 2.5852 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Structural & Spectroscopic Analysis
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict its characteristic spectroscopic features with high confidence based on its structure and data from analogous compounds. This predictive analysis is a critical first step for any researcher working with a novel or specialized reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of 2-(tert-butoxy)-4-fluoroaniline.[8]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the tert-butyl protons.
-
Aromatic Region (approx. 6.5-7.0 ppm): Three signals corresponding to the protons on the benzene ring. Their splitting patterns (multiplicities) will be complex due to coupling with each other and with the fluorine atom.
-
Amine Protons (approx. 3.5-4.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.
-
Tert-butyl Protons (approx. 1.3 ppm): A sharp, intense singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.
-
-
¹³C NMR (Carbon NMR): The spectrum will show 10 distinct carbon signals. A key feature will be the carbon-fluorine coupling.[5]
-
C-F Carbon (approx. 155-160 ppm): The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 230-250 Hz).[5]
-
Other Aromatic Carbons (approx. 110-150 ppm): The other five aromatic carbons will also exhibit coupling to the fluorine atom, but with smaller coupling constants (²JCF, ³JCF).
-
Tert-butoxy Carbons: A signal for the quaternary carbon (-O-C(CH₃)₃) around 78-80 ppm and a single, strong signal for the three equivalent methyl carbons around 28-30 ppm.
-
-
¹⁹F NMR (Fluorine NMR): This technique is highly sensitive for fluorinated compounds.[9] The spectrum should display a single signal for the fluorine atom, likely a multiplet due to coupling with the ortho and meta aromatic protons. This provides unambiguous confirmation of the fluorine's presence and electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[10]
-
N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp bands for the primary amine (-NH₂) group.
-
C-H Stretching (2850-3000 cm⁻¹): Absorptions from the aliphatic tert-butyl group and the aromatic C-H bonds.
-
C=C Stretching (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring vibrations.
-
C-O Stretching (1200-1250 cm⁻¹): A strong band indicating the ether linkage.
-
C-F Stretching (1150-1250 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₄FNO). The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 183. Key fragmentation pathways would include the loss of a methyl group (m/z 168) and the loss of isobutylene (m/z 127) from the tert-butoxy group, which is a characteristic fragmentation pattern for tert-butyl ethers.
Proposed Synthesis and Purification
The synthesis of 2-(tert-butoxy)-4-fluoroaniline is not trivial due to the steric hindrance of the ortho-tert-butoxy group.[11] A logical and robust approach would involve the protection of a precursor, introduction of the tert-butoxy group, and subsequent deprotection/reduction.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-(Tert-butoxy)-4-fluoroaniline.
Detailed Experimental Protocol: A Representative Synthesis
Causality: This protocol is designed starting from 4-fluoro-2-nitrophenol. Introducing the bulky tert-butoxy group via a Williamson-type ether synthesis before reducing the nitro group is strategically advantageous. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, and performing the reduction as the final step avoids potential side reactions with the reactive aniline.
Step 1: Synthesis of 2-(tert-Butoxy)-4-fluoro-1-nitrobenzene
-
To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/g), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the phenol without side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete salt formation.
-
Add tert-butyl bromide (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq). The iodide facilitates the reaction via the Finkelstein reaction mechanism, improving the rate.
-
Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution, and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Synthesis of 2-(Tert-butoxy)-4-fluoroaniline
-
Dissolve the crude 2-(tert-butoxy)-4-fluoro-1-nitrobenzene from Step 1 in ethanol or ethyl acetate (20 mL/g).
-
Carefully add Palladium on carbon (10 wt. %, 5 mol %) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-(tert-butoxy)-4-fluoroaniline as a liquid.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is governed by the interplay between its three key functional components.
Caption: Key reactive sites on the 2-(Tert-butoxy)-4-fluoroaniline molecule.
-
Reactions at the Amino Group: The primary amine is a potent nucleophile and a weak base. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and can be alkylated, though dialkylation is often competitive. It is also a substrate for diazotization reactions to form diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups.
-
Electrophilic Aromatic Substitution: The amino and tert-butoxy groups are both strong ortho-, para-directing and activating groups. However, the existing substitution pattern means that incoming electrophiles will be directed to the positions ortho and para to the amine. The steric bulk of the tert-butoxy group may hinder substitution at the adjacent position, potentially favoring reaction at the position ortho to the amine and meta to the fluorine.
-
Stability of the Tert-butoxy Group: The ether linkage is stable to most basic and neutral conditions. However, it is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid), which proceeds via a stable tert-butyl carbocation. This lability can be exploited as a protecting group strategy in multi-step syntheses.
Applications in Medicinal Chemistry
The true value of 2-(tert-butoxy)-4-fluoroaniline lies in its application as a scaffold for building more complex, biologically active molecules.
-
Scaffold for Heterocycle Synthesis: It is an ideal starting material for synthesizing fluorinated quinolines, quinazolines, and other fused heterocyclic systems that are prevalent in pharmaceuticals.[12]
-
Cross-Coupling Reactions: After converting the amine to a diazonium salt or through other functionalization, the molecule can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[11]
-
Modulation of Physicochemical Properties: The tert-butoxy group increases lipophilicity, which can enhance membrane permeability. The fluorine atom, as previously discussed, enhances metabolic stability and can modulate receptor binding affinity.[4] This combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety, Handling, and Storage
As with all aniline derivatives, 2-(tert-butoxy)-4-fluoroaniline must be handled with appropriate care.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7][14] Recommended storage is at 2-8°C.[7]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
-
References
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ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Brominated 2-(tert-Butyl-NNO-azoxy)anilines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]
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Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Retrieved from [Link]
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National Center for Biotechnology Information. (2024, September 23). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]
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MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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MDPI. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]
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YouTube. (2021, January 20). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]
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Royal Society of Chemistry. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
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